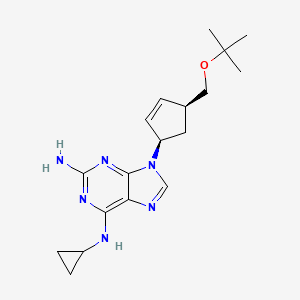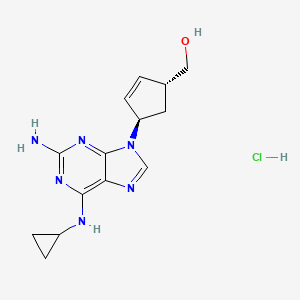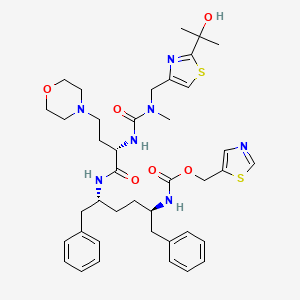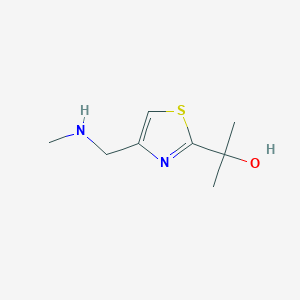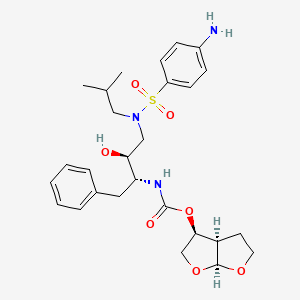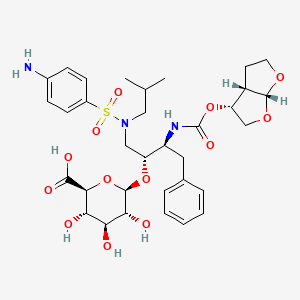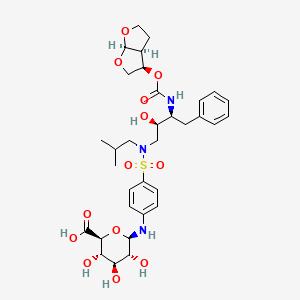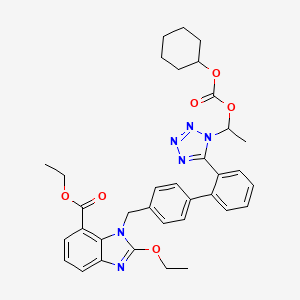
N-Cilexetil Candesartan Ethyl Ester
Overview
Description
N-Cilexetil Candesartan Ethyl Ester is a pharmacological compound belonging to the class of angiotensin II receptor blockers. It is primarily used in the management of hypertension and related cardiovascular disorders. This compound is a prodrug, which means it is converted into its active form, candesartan, in the body. Candesartan works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.
Mechanism of Action
Target of Action
N-Cilexetil Candesartan Ethyl Ester, also known as Candesartan cilexetil, primarily targets the type-1 angiotensin II receptor (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .
Mode of Action
Candesartan cilexetil works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II . As a result, it prevents the blood pressure increasing effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by Candesartan cilexetil is the RAAS . By blocking the AT1 receptor, Candesartan cilexetil antagonizes the effects of angiotensin II, a key component of the RAAS . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys .
Pharmacokinetics
Candesartan cilexetil is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces . After single and repeated administration, the pharmacokinetics of candesartan are linear for oral doses up to 32 mg of candesartan cilexetil .
Result of Action
The primary result of Candesartan cilexetil’s action is a decrease in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Analysis
Biochemical Properties
N-Cilexetil Candesartan Ethyl Ester is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . Candesartan confers blood pressure lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
This compound, through its active metabolite candesartan, lowers blood pressure by antagonizing the RAAS . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to candesartan, which competes with angiotensin II for binding to the AT1 receptor . This competition prevents the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
In spontaneously hypertensive rats, a single oral dose of this compound reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect lasted for more than 1 week .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a single oral dose of 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .
Metabolic Pathways
The primary metabolic pathway of this compound involves its conversion to candesartan . Candesartan is minimally metabolized in the liver via glucuronidation and oxidation .
Transport and Distribution
This compound is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the AT1 receptor, which is typically located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.
Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Esterification: The resulting compound is esterified with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Candesartan: The major product formed from the hydrolysis of this compound.
Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.
Scientific Research Applications
N-Cilexetil Candesartan Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of ester hydrolysis and angiotensin II receptor antagonism.
Biology: Used in studies of cardiovascular physiology and the renin-angiotensin system.
Medicine: Used in the development of new antihypertensive drugs and in clinical studies of hypertension and related disorders.
Industry: Used in the production of antihypertensive medications and in the development of new pharmaceutical formulations.
Comparison with Similar Compounds
N-Cilexetil Candesartan Ethyl Ester is similar to other angiotensin II receptor blockers such as losartan, valsartan, and irbesartan. it has several unique features:
Higher potency: Candesartan has been shown to have higher potency compared to losartan and valsartan.
Longer duration of action: Candesartan has a longer duration of action, allowing for once-daily dosing.
Better tolerability: Candesartan is associated with fewer side effects, particularly a lower incidence of cough compared to ACE inhibitors.
List of Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Olmesartan
Properties
IUPAC Name |
ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVCSABPBKRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
